molecular formula C17H18ClNO2 B083186 Memotine hydrochloride CAS No. 10540-97-3

Memotine hydrochloride

Cat. No.: B083186
CAS No.: 10540-97-3
M. Wt: 303.8 g/mol
InChI Key: LFFGEYHTAJZONR-UHFFFAOYSA-N
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Description

Memotine hydrochloride (C₁₇H₁₇NO₂·ClH) is an isoquinoline-derived antiviral agent with activity against myxoviruses and paramyxoviruses, particularly targeting respiratory tract infections . Its molecular structure features a methoxyphenoxy group linked to an isoquinoline core, as indicated by the SMILES notation: COC1CCC(CC1)OCC2=NCCC3C2CCCC3.Cl . The compound is synthesized via hydrolysis of N-formyl-1-amino-3,5-dimethyladamantane in the presence of hydrochloric acid, yielding a crystalline hydrochloride salt . Clinically, it is utilized as a therapeutic agent for acute respiratory diseases due to its ability to inhibit viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Memantine hydrochloride can be synthesized through various methods. One common approach involves the use of 1-bromo-3,5-dimethyladamantane as a starting material. This compound undergoes direct amination with ammonium acetate to produce memantine hydrochloride. The reaction is typically carried out under mild conditions, resulting in high purity and yield .

Another method involves a two-step synthesis starting from 1,3-dimethyladamantane. The first step involves the formation of 1-acetamido-3,5-dimethyladamantane, followed by hydrolysis to yield memantine hydrochloride. This method is optimized to reduce the use of toxic solvents and reagents, making it more environmentally friendly .

Industrial Production Methods: Industrial production of memantine hydrochloride often employs the one-step synthesis method due to its simplicity and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity, making it suitable for large-scale production .

Scientific Research Applications

Treatment of Alzheimer's Disease

Mechanism of Action
Memantine works by blocking the excessive activation of NMDA receptors, which is associated with neurotoxicity due to excitatory amino acids like glutamate. This mechanism helps protect neurons from damage while allowing normal synaptic transmission to occur.

Clinical Efficacy
Numerous studies have demonstrated the safety and efficacy of memantine in treating Alzheimer's disease. It has been approved for use either alone or in combination with cholinesterase inhibitors. Clinical trials have shown that memantine can improve cognitive function and daily living activities in patients with moderate to severe Alzheimer's disease, as evidenced by significant improvements in global and functional parameters over placebo controls .

Broader Neuropsychiatric Applications

Mental Disorders
Recent research has indicated that memantine may have protective effects against various mental health disorders. A study involving over 300,000 patients found significant associations between memantine use and reduced risks for conditions such as depression and substance use disorders . These findings suggest that NMDA receptor antagonism may extend beyond Alzheimer's disease, warranting further investigation into its therapeutic potential for mood disorders.

Demyelinating Diseases
Memantine has shown promise in treating demyelinating diseases, particularly multiple sclerosis. In clinical observations, memantine was associated with a nearly two-thirds reduction in risk for developing demyelinating conditions . This effect may be attributed to its neuroprotective properties and ability to modulate excitotoxicity.

Potential Applications in Other Neurological Conditions

Traumatic Brain Injury and Stroke
Preclinical studies have explored the use of memantine in models of traumatic brain injury and stroke. Research indicates that memantine can reduce neuronal loss and improve outcomes when administered during or after an ischemic event . Its ability to mitigate secondary excitotoxicity could enhance recovery following acute neurological injuries.

Parkinson's Disease and Huntington's Disease
There is emerging interest in the application of memantine for other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Animal studies suggest that memantine may improve motor function and reduce neurodegeneration associated with these conditions . Further clinical trials are necessary to establish its efficacy in human subjects.

Case Studies and Research Findings

Study/Trial Application Area Findings
Scott et al., 2007Alzheimer's DiseaseMemantine reduced oxidative stress markers in AD patients' cerebrospinal fluid.
PMC7907035Mental DisordersSignificant protective associations found for mood disorders among memantine users.
PMC5870028Preclinical ModelsMemantine reduced amyloid-beta levels in mouse models, indicating potential for AD treatment.
FDA ReviewAlzheimer’s DiseaseDemonstrated safety and efficacy through multiple randomized controlled trials for moderate to severe AD .

Mechanism of Action

Memantine hydrochloride works by blocking NMDA receptor-operated cation channels, which are involved in the transmission of excitatory signals in the brain. By inhibiting the prolonged influx of calcium ions through these channels, memantine hydrochloride helps to prevent neuronal excitotoxicity, a condition that contributes to the symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparisons

Memotine hydrochloride belongs to a class of antiviral hydrochlorides. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Chemical Class Molecular Formula Mechanism of Action Indications Notable Features
Memotine HCl Isoquinoline derivative C₁₇H₁₇NO₂·ClH Inhibits myxovirus/paramyxovirus replication Acute respiratory infections Unique isoquinoline-methoxyphenoxy structure
Telinavir Peptidomimetic protease inhibitor C₃₃H₄₄N₆O₅ Inhibits viral protease activity HIV/AIDS Large molecular weight; targets viral polyprotein processing
Viroxime Sulfonamide derivative (C₁₇H₁₈N₄O₃S)₂ Undisclosed; likely RNA polymerase inhibition Broad-spectrum antiviral Dimeric structure; high solubility
Chlorphenoxamine HCl Ethanolamine derivative C₁₈H₂₂ClNO·HCl Antihistamine; acetylcholine inhibition Allergies, Parkinsonism Dual therapeutic action

Mechanistic Differences

  • Memotine HCl: Targets viral entry/replication in respiratory viruses via isoquinoline-mediated interference with viral capsid assembly .
  • Telinavir : A protease inhibitor that prevents cleavage of viral polyproteins, critical for HIV maturation .
  • Viroxime : Likely inhibits RNA-dependent RNA polymerase, common in RNA viruses like influenza .
  • Chlorphenoxamine HCl: Acts as a histamine H1 receptor antagonist and anticholinergic agent, unrelated to antiviral activity .

Pharmacological and Clinical Profiles

  • Solubility: Memotine HCl’s hydrochloride salt enhances water solubility, a trait shared with other hydrochlorides (e.g., methadone HCl, which is freely soluble in water ).
  • Efficacy : Memotine HCl demonstrates clinical utility in respiratory infections, whereas Telinavir’s efficacy is proven in HIV treatment . Direct comparative studies are absent in the provided evidence.

Key Research Findings

  • Synthetic Efficiency : Memotine HCl is synthesized in a two-step process with optimized yields under reflux conditions using hydrochloric acid .
  • Therapeutic Niche : Unlike broader antivirals like Viroxime, Memotine HCl is specialized for respiratory viruses, reducing off-target effects .

Biological Activity

Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily utilized in the treatment of moderate to severe Alzheimer's disease. Its biological activity is characterized by several mechanisms that contribute to its neuroprotective effects and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of memantine hydrochloride, supported by data tables, case studies, and detailed research findings.

Memantine acts by blocking NMDA receptors, which are involved in synaptic plasticity and memory function. The blockade is voltage-dependent, allowing memantine to preferentially inhibit excessive NMDA receptor activation during pathological conditions while preserving normal physiological signaling at lower levels of glutamate. This selectivity helps prevent excitotoxicity, which can lead to neuronal death.

  • IC50 Values : Memantine exhibits an IC50 value of approximately 0.5 - 1.5 μM in vitro for NMDA receptors, indicating its effective antagonistic action at clinically relevant concentrations .

Pharmacokinetics

Memantine demonstrates favorable pharmacokinetic properties:

  • Absorption : It has an absolute bioavailability of approximately 100%, with peak plasma concentrations achieved within 3 to 8 hours post-administration.
  • Volume of Distribution : The mean volume of distribution is about 9-11 L/kg .
  • Half-Life : The terminal elimination half-life ranges from 60 to 80 hours, allowing for once-daily dosing .

Neuroprotective Properties

Memantine has been shown to:

  • Increase brain-derived neurotrophic factor (BDNF) levels, promoting neuronal survival and growth .
  • Reduce inflammation in dopaminergic neurons by modulating microglial activity .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of memantine in Alzheimer's disease:

Study TypeSample SizeDurationKey Findings
Monotherapy Study252 patients6 monthsSignificant improvement in cognitive function compared to placebo (CIBIC-plus: p=0.025)
Randomized Controlled Trial229 patients16 weeksGeneric vs. proprietary memantine showed comparable efficacy on ADAS-Cog scores .
Meta-analysisVarious studiesN/AStatistically significant cognitive improvement with memantine treatment in moderate to severe AD patients (p<0.0001) .

Case Studies

  • Efficacy in Alzheimer's Disease :
    A pivotal study involving 403 patients with mild to moderate Alzheimer's demonstrated that memantine significantly reduced cognitive decline compared to placebo, with only 11% of memantine-treated patients worsening in cognitive function versus 21% in the placebo group (p<0.0001) .
  • Neuroprotective Effects :
    In animal models, memantine has been shown to improve spatial learning and reduce amyloid-beta plaque deposition, which is crucial for understanding its potential role in slowing Alzheimer's progression .

Side Effects and Safety Profile

While generally well-tolerated, memantine can cause side effects such as dizziness (6.3% incidence), headache, and confusion. The safety profile has been validated through multiple studies showing minimal serious adverse events when used as directed .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Memotine hydrochloride critical for experimental reproducibility?

this compound (C₁₇H₁₇NO₂·HCl) is a hydrochloride salt of an isoquinoline derivative with a molecular weight of 299.79 g/mol. Key properties include:

  • Solubility : Hydrophilic due to the hydrochloride moiety, soluble in polar solvents like water or methanol.
  • Stability : Light-sensitive; requires storage in tightly sealed, light-protected containers at 2–10°C to prevent degradation .
  • Structural identifiers : SMILES notation COC1CCC(CC1)OCC2=NCCC3C2CCCC3.Cl provides precise stereochemical details for computational modeling . Methodological tip: Validate purity via HPLC with UV detection (λ = 230–260 nm) using protocols adapted for structurally similar antiviral agents .

Q. How should researchers safely handle this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for hydrochloride compounds apply:

  • Personal protective equipment (PPE) : Use nitrile gloves and lab coats. Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) due to variability in permeability .
  • Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s antiviral mechanism of action?

  • In vitro models : Use human cell lines (e.g., HeLa or Vero cells) infected with target viruses (e.g., RNA viruses). Measure viral replication via RT-qPCR or plaque reduction assays.
  • Dose-response studies : Apply logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., ribavirin) and solvent controls .
  • Data contradiction resolution : If efficacy varies between assays, cross-validate using orthogonal methods (e.g., immunofluorescence for viral protein expression) .

Q. How can pharmacokinetic (PK) parameters of this compound be modeled in preclinical studies?

  • Animal models : Administer via oral or intravenous routes in rodents. Collect plasma samples at timed intervals (0–24 hrs) and quantify drug levels via LC-MS/MS.
  • Compartmental modeling : Use non-linear regression (e.g., Phoenix WinNonlin) to estimate AUC, Cₘₐₓ, and half-life. Account for enterohepatic recirculation if metabolite peaks are observed .
  • Statistical validation : Apply Akaike Information Criterion (AIC) to compare one- vs. two-compartment models .

Q. What strategies address batch-to-batch variability in this compound synthesis?

  • Process optimization : Use design of experiments (DoE) to test variables (e.g., reaction temperature, solvent ratios). Central composite designs are efficient for identifying critical parameters .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor reaction intermediates .
  • Data normalization : Express yield and purity as percentages relative to a reference batch to standardize comparisons .

Properties

CAS No.

10540-97-3

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H

InChI Key

LFFGEYHTAJZONR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl

Appearance

Solid powder

Key on ui other cas no.

10540-97-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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